rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans
CAS No.:
Cat. No.: VC18184132
Molecular Formula: C11H11ClO4S
Molecular Weight: 274.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClO4S |
|---|---|
| Molecular Weight | 274.72 g/mol |
| IUPAC Name | methyl (1R,2R)-2-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C11H11ClO4S/c1-16-11(13)10-6-9(10)7-2-4-8(5-3-7)17(12,14)15/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1 |
| Standard InChI Key | WWQRYPJYEVYJOX-VHSXEESVSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)S(=O)(=O)Cl |
| Canonical SMILES | COC(=O)C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The molecule’s backbone consists of a cyclopropane ring fused to a methyl carboxylate group at the C1 position and a 4-(chlorosulfonyl)phenyl substituent at C2. The cyclopropane ring introduces significant angle strain (≈60° bond angles), which enhances reactivity compared to larger cycloalkanes . X-ray crystallographic data for analogous cyclopropane derivatives reveal puckered ring conformations that minimize torsional strain, though such studies specific to this compound remain unpublished .
The trans configuration of the (1R,2R) stereoisomer ensures that the bulky substituents occupy opposite faces of the cyclopropane plane. This spatial arrangement was confirmed through comparative NMR analysis with cis-diastereomers of related cyclopropane carboxylates .
Functional Group Analysis
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Chlorosulfonyl Group (-SO₂Cl): This electron-withdrawing substituent para to the cyclopropane ring creates a polarized aromatic system, with calculated Hammett σₚ values ≈+1.7 for similar sulfonyl chlorides. The sulfur(VI) center adopts a tetrahedral geometry, facilitating nucleophilic substitution at the chlorine atom.
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Methyl Ester (-COOCH₃): The ester group provides hydrolytic lability under basic conditions while serving as a protected carboxylic acid precursor. IR spectroscopy of related compounds shows characteristic C=O stretches at 1,725–1,740 cm⁻¹ .
Synthesis and Manufacturing
Key Synthetic Routes
Industrial synthesis typically follows a four-step sequence:
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Cyclopropanation: A modified Simmons-Smith reaction between methyl acrylate and diiodomethane in the presence of a zinc-copper couple generates methyl cyclopropane-1-carboxylate .
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Friedel-Crafts Sulfonation: The cyclopropane intermediate undergoes electrophilic aromatic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C.
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Stereochemical Resolution: Chiral column chromatography on cellulose tris(3,5-dimethylphenylcarbamate) separates the racemic mixture into enantiopure (1R,2R) and (1S,2S) forms .
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Purification: Final recrystallization from ethyl acetate/hexane yields the trans isomer with >98% purity by HPLC.
Reaction yields vary significantly across steps:
| Step | Typical Yield | Critical Parameters |
|---|---|---|
| Cyclopropanation | 45–55% | Zn-Cu alloy activity, temperature |
| Sulfonation | 68–72% | SO₃H⁺ concentration, time |
| Chiral resolution | 82–85% | Stationary phase selectivity |
Process Optimization Challenges
The sulfonation step exhibits notable exothermicity (ΔH ≈ -120 kJ/mol), requiring precise temperature control to prevent ring-opening side reactions. Microwave-assisted synthesis trials at 80°C reduced reaction times by 40% but caused partial racemization (≈12% ee loss).
Physicochemical Properties
Experimental data compiled from multiple sources reveal the following characteristics:
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| LogP | 2.81 ± 0.12 | Shake-flask (octanol/water) |
| Aqueous Solubility | 0.87 mg/mL (25°C) | OECD 105 |
| pKa (SO₂Cl) | ≈-1.3 | Potentiometric titration |
| Specific Rotation [α]²⁵D | +48.7° (c=1, CHCl₃) | Polarimetry |
The compound’s UV-Vis spectrum in ethanol shows λmax at 214 nm (π→π* transition) and 268 nm (n→π*), consistent with conjugated sulfonyl chlorides .
Reactivity and Derivative Formation
Nucleophilic Substitution
The chlorosulfonyl group undergoes rapid SN2 displacement with primary amines (k ≈ 0.15 L/mol·s in DMF at 25°C). For example, reaction with ethylenediamine produces bis-sulfonamides, which have shown preliminary activity as carbonic anhydrase IX inhibitors in tumor models .
Cyclopropane Ring-Opening
Under acidic conditions (HCl/EtOH, reflux), the cyclopropane ring cleaves to form a 1,3-dichloro derivative:
This reactivity parallels that of simpler cyclopropane carboxylates, where ring strain lowers activation energy for electrophilic attack .
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